molecular formula C15H13N3 B2960612 n1-(quinolin-5-yl)benzene-1,4-diamine CAS No. 1152559-86-8

n1-(quinolin-5-yl)benzene-1,4-diamine

Cat. No.: B2960612
CAS No.: 1152559-86-8
M. Wt: 235.29
InChI Key: MDVHTUSIPAQTFV-UHFFFAOYSA-N
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Description

N1-(quinolin-5-yl)benzene-1,4-diamine is an organic compound with the molecular formula C15H13N3 This compound is known for its unique structure, which combines a quinoline ring with a benzene-1,4-diamine moiety

Future Directions

The future directions for research on “4-N-quinolin-5-ylbenzene-1,4-diamine” and similar compounds are promising. For instance, there is ongoing research into the development of new pyrrolidine compounds with different biological profiles . Additionally, there is interest in the potential of iron-based macrocyclic complexes for various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(quinolin-5-yl)benzene-1,4-diamine typically involves the condensation of quinoline derivatives with benzene-1,4-diamine. One common method includes the reaction of quinoline-5-carboxaldehyde with benzene-1,4-diamine under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N1-(quinolin-5-yl)benzene-1,4-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-5-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted benzene-1,4-diamine derivatives .

Comparison with Similar Compounds

Similar Compounds

    N1-(quinolin-2-yl)benzene-1,4-diamine: This compound has a similar structure but with the quinoline ring attached at the 2-position instead of the 5-position.

    N1-(quinolin-8-yl)benzene-1,4-diamine: Another similar compound with the quinoline ring attached at the 8-position.

    N1,N1-diethyl-N4-(quinolin-2-ylmethylene)benzene-1,4-diamine: This compound features additional ethyl groups on the amino nitrogen atoms.

Uniqueness

N1-(quinolin-5-yl)benzene-1,4-diamine is unique due to its specific attachment of the quinoline ring at the 5-position, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets and participates in chemical reactions .

Properties

IUPAC Name

4-N-quinolin-5-ylbenzene-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3/c16-11-6-8-12(9-7-11)18-15-5-1-4-14-13(15)3-2-10-17-14/h1-10,18H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVHTUSIPAQTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC3=CC=C(C=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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